3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine
Description
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c25-23(17-3-1-16(2-4-17)21-9-12-27-15-21)24-10-7-20(14-24)18-5-6-22-19(13-18)8-11-26-22/h1-6,9,12-13,15,20H,7-8,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUTCJDYHQCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiophene intermediates, followed by their coupling with a pyrrolidine derivative.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Preparation of Thiophene Intermediate: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with phosphorus pentasulfide (P2S5).
Coupling Reaction: The final step involves the coupling of the benzofuran and thiophene intermediates with a pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the benzofuran and thiophene rings make this compound a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking the natural ligand.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of biomolecules.
Receptors: It may act as an agonist or antagonist of receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in their core heterocycles, substituent groups, and electronic profiles. Key comparisons are outlined below:
Key Insights:
Core Heterocycle Influence: Pyrrolidine vs. Piperazine derivatives, however, exhibit improved aqueous solubility due to their nitrogen-rich structure . Dihydrobenzofuran vs. Benzofuran: The partially saturated dihydrobenzofuran moiety in the target compound reduces oxidative metabolism compared to fully aromatic benzofurans, as seen in analogues with pentamethyl-dihydrobenzofuran groups .
Substituent Effects: Thiophene vs. Pyridine: The thiophene group in the target compound provides electron-rich aromaticity, favoring interactions with hydrophobic binding pockets. In contrast, pyridine-containing analogues (e.g., ) exhibit stronger hydrogen-bonding and metal-coordination capabilities. Trifluoromethyl vs.
Synthetic and Analytical Data :
- The target compound’s purity and synthetic yield are unspecified in the provided evidence. However, analogues like achieved 99% purity via UHPLC-ESI-MS, suggesting robust synthetic protocols for related structures .
Hypothetical Pharmacological Comparison
While direct pharmacological data for the target compound is absent, structural analogs suggest:
- Target Selectivity : Thiophene-linked benzoyl groups may favor serotonin or dopamine receptor interactions, whereas pyridine/sulfonyl groups (e.g., ) could target enzymatic active sites.
- Metabolic Stability : The dihydrobenzofuran and pyrrolidine combination likely confers resistance to CYP450 oxidation, contrasting with the shorter half-life of piperazine-based compounds .
Biological Activity
The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine represents a novel class of heterocyclic compounds with potential biological activity. This article reviews the existing literature concerning its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a complex structure comprising:
- A pyrrolidine core
- A benzofuran moiety
- A thiophene ring
- A benzoyl group
This unique combination of structural elements is believed to contribute to its biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of anticonvulsant , analgesic , and anticancer properties. Below are detailed findings from relevant studies.
Anticonvulsant Activity
A study evaluating the anticonvulsant properties of similar pyrrolidine derivatives demonstrated significant efficacy in seizure models. For instance:
- In the maximal electroshock (MES) model, compounds similar to the target compound showed effective protection against seizures with an ED50 of approximately 62.1 mg/kg.
- The 6 Hz seizure model further confirmed its activity with an ED50 around 75.6 mg/kg .
Analgesic Activity
The analgesic efficacy was assessed using various pain models:
- The compound exhibited notable antinociceptive effects in the formalin test , indicating its potential for pain management.
- In models of neuropathic pain induced by oxaliplatin, significant analgesic activity was recorded, suggesting its viability as a therapeutic agent for chronic pain conditions .
Anticancer Activity
Preliminary investigations into the anticancer properties revealed that derivatives containing similar structural motifs displayed cytotoxic effects against several cancer cell lines:
- Compounds demonstrated IC50 values ranging from 20 to 100 µM against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
The biological activities of this compound are hypothesized to stem from several mechanisms:
- Modulation of neurotransmitter systems , particularly through interaction with GABAergic pathways, which underlie its anticonvulsant effects.
- Inhibition of pain pathways , possibly through modulation of opioid receptors or other pain-related signaling molecules.
- Induction of apoptosis in cancer cells , potentially through activation of caspases or disruption of mitochondrial function .
Case Studies and Research Findings
Q & A
Q. Methodology :
- Docking simulations (AutoDock Vina) align with experimental IC50 values, highlighting the thiophene’s role in binding affinity.
- Replace the thiophene with bulkier groups (e.g., phenyl) to test steric tolerance .
Basic Question: What computational tools predict this compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (LogP ≈ 3.2 ± 0.3), critical for blood-brain barrier penetration.
- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap = 4.1 eV, indicating redox stability) .
Advanced Question: How to address contradictory bioassay data between in vitro and in vivo models?
Methodological Answer:
Contradictions often arise from metabolic instability or off-target effects. Strategies include:
Metabolite ID : LC-HRMS identifies major metabolites (e.g., oxidative cleavage of dihydrobenzofuran).
CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess pharmacokinetic interference.
Prodrug Design : Mask the benzoyl group with ester linkages to enhance bioavailability .
Basic Question: What are the safety and handling protocols for this compound?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (based on analogs in Safety Data Sheets).
- Waste Disposal : Neutralize with 10% aqueous KOH before incineration to avoid thiophene-derived sulfonic acids .
Advanced Question: How to design a robust crystallization screen for polymorph control?
Methodological Answer:
- Screen Setup : Use 96-well plates with varied solvents (e.g., DMSO/water, THF/heptane) and anti-solvents.
- Monitoring : In-situ Raman spectroscopy tracks polymorph formation (Form I vs. Form II).
- Case Study : A benzofuran analog crystallized in P21/c space group with Z’=2; annealing at 120°C for 24h converted it to a more stable monoclinic form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
